5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo-pyrimidine core structure, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the bromination of pyrrolo[1,2-c]pyrimidin-1(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-pyrrolo[1,2-c]pyrimidin-1(2H)-one derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
5-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer research.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and receptors, making it a candidate for drug development.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also studied for their biological activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activity, these compounds are used in similar research applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds are also explored for their potential in medicinal chemistry.
Uniqueness
5-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other similar compounds. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H5BrN2O |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-4-10-6(5)1-3-9-7(10)11/h1-4H,(H,9,11) |
InChI Key |
YLMQBXKOUGOPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N2C1=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.